molecular formula C21H34N2O5 B6106131 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate

Cat. No. B6106131
M. Wt: 394.5 g/mol
InChI Key: LDZQGYHFDNFVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP has been used as a recreational drug due to its psychoactive effects. However, in recent years, TFMPP has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior. This compound's partial agonist activity at these receptors results in the modulation of serotonin neurotransmission, leading to changes in mood and behavior.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal models and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. This compound has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate has several advantages for use in laboratory experiments. It is a potent and selective agonist for the 5-HT2A and 5-HT2C receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, this compound has limitations as well. It has been shown to have a narrow therapeutic window, meaning that the dose required to produce therapeutic effects is close to the dose that produces adverse effects.

Future Directions

There are several potential future directions for research on 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate. One direction is the development of novel drugs that target the 5-HT2A and 5-HT2C receptors, based on the structure of this compound. Another direction is the investigation of the potential therapeutic effects of this compound in various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia. Finally, research could focus on the development of new methods for synthesizing this compound and other piperazine derivatives with improved therapeutic profiles.
Conclusion
In conclusion, this compound is a synthetic compound with potential therapeutic applications in various fields of medicine. Its high affinity for serotonin receptors makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand the therapeutic potential of this compound and its limitations.

Synthesis Methods

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate can be synthesized through a multistep process that involves the reaction of 2-tert-butyl-5-methylphenol with 3-chloropropylamine, followed by the reaction with piperazine and oxalic acid. The final product is obtained as a white crystalline powder.

Scientific Research Applications

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine oxalate has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry and neurology. Studies have shown that this compound has a high affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. This makes this compound a potential candidate for the treatment of depression, anxiety, and other mood disorders.

properties

IUPAC Name

1-[3-(2-tert-butyl-5-methylphenoxy)propyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O.C2H2O4/c1-16-7-8-17(19(2,3)4)18(15-16)22-14-6-9-21-12-10-20(5)11-13-21;3-1(4)2(5)6/h7-8,15H,6,9-14H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQGYHFDNFVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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